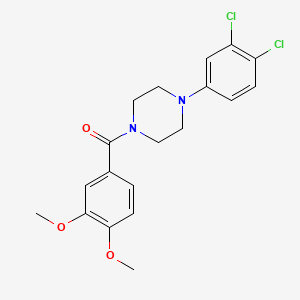
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(3,4-Dichlorophenyl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone, also known as 4-DiCl-PPM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
Lurasidone Efficacy and Safety
Lurasidone, a compound related to the chemical structure , has been studied for its efficacy and safety in treating psychotic and mood disorders. It is highlighted for its distinct pharmacodynamic profile among atypical antipsychotics, showing effectiveness in short-term treatment of schizophrenia and acute bipolar depression. Its low risk of inducing metabolic or cardiac abnormalities is noted, although its risk of akathisia might be higher compared to other modern antipsychotics (Pompili et al., 2018).
Mechanism of β-O-4 Bond Cleavage
Research on the acidolysis mechanism of lignin model compounds, including those similar to the compound of interest, has been reviewed. This study contributes to understanding the chemical behavior and potential applications of such compounds in lignin breakdown and valorization processes, emphasizing the significance of the γ-hydroxymethyl group and the hydride transfer mechanism (Yokoyama, 2015).
Environmental Impact of Chlorophenols
A review on chlorophenols in Municipal Solid Waste Incineration outlines the environmental impact of chlorophenol compounds, including those structurally related to the chemical . It discusses their role as precursors of dioxins in chemical processes and their potential correlation with dioxin concentrations, pointing out the ecological risks associated with chlorophenol pollution (Peng et al., 2016).
Piperazine Derivatives Therapeutic Use
The therapeutic applications of piperazine derivatives, including the compound , are extensively reviewed. The review highlights the versatility of the piperazine moiety in drug design, showcasing its presence in drugs across a wide range of therapeutic areas. This underlines the chemical's potential as a flexible building block in developing new medicinal agents (Rathi et al., 2016).
Herbicide 2,4-D Environmental and Microbial Degradation
The review on herbicides based on 2,4-D, a compound structurally related to the chemical , discusses its behavior in agricultural environments and microbial biodegradation aspects. It outlines the role of microorganisms in degrading 2,4-D, highlighting the importance of such processes in mitigating environmental pollution and safeguarding public health (Magnoli et al., 2020).
Propriétés
IUPAC Name |
[4-(3,4-dichlorophenyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O3/c1-25-17-6-3-13(11-18(17)26-2)19(24)23-9-7-22(8-10-23)14-4-5-15(20)16(21)12-14/h3-6,11-12H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSSCHIMYSESCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)Cl)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Tert-butylsulfonyl)-1-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidine](/img/structure/B2843871.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2843874.png)
![N-Ethyl-N-[2-[[1-(morpholine-4-carbonyl)cyclohexyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2843875.png)



![2-[5,5-Difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-4-yl]acetic acid](/img/structure/B2843881.png)

![(E)-N-[1-(4-Bromopyrazol-1-yl)-2-cyanopropan-2-yl]-2-(2-chlorophenyl)-N-methylethenesulfonamide](/img/structure/B2843883.png)
![N-(3-fluoro-4-methylphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2843884.png)


